5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and an ethoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves multiple steps. The process typically starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .
Scientific Research Applications
5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiviral, antifungal, and antibacterial properties. Additionally, it may have applications in the development of new pharmaceuticals and agrochemicals. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The triazole and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids or proteins, leading to its antiviral or antibacterial effects. The exact pathways and targets involved can vary depending on the specific biological context .
Comparison with Similar Compounds
When compared to similar compounds, 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups. Similar compounds include other triazole and oxadiazole derivatives, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide and 5-[(4,5-diphenyl-4H-1,2,4-triazol-3-ylthio)methyl]-4-phenyl-4H-1,2,4-triazole-3-thioles. These compounds share some structural similarities but differ in their specific functional groups and biological activities. The presence of the ethoxyphenyl group in this compound may contribute to its unique properties and applications .
Properties
Molecular Formula |
C21H20ClN5O2S |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
5-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20ClN5O2S/c1-3-27-20(15-5-9-16(22)10-6-15)24-25-21(27)30-13-18-23-19(26-29-18)14-7-11-17(12-8-14)28-4-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
ISUMQALQKKOHBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)OCC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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